molecular formula C18H23N5O2 B10993897 1-(2-methoxyethyl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-indole-2-carboxamide

1-(2-methoxyethyl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-indole-2-carboxamide

Cat. No.: B10993897
M. Wt: 341.4 g/mol
InChI Key: XUDNNIOOBDLFGT-UHFFFAOYSA-N
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Description

1-(2-methoxyethyl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by its unique structure, which includes an indole core, a triazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyethyl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the indole core, the introduction of the triazole ring, and the attachment of the functional groups. Common reagents used in these reactions include indole derivatives, triazole precursors, and various coupling agents. The reaction conditions often involve the use of solvents such as dichloromethane, ethyl acetate, and water, with temperature control being crucial to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyethyl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-indole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the indole and triazole rings, using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and various catalysts under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-(2-methoxyethyl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-indole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Metoprolol: A selective β1 receptor blocker used to treat high blood pressure and other cardiovascular conditions.

    1-(2-methoxyethyl)-3-methylimidazolium bis-(trifluoromethanesulfonyl)imide: An ionic liquid with unique properties used in various applications.

Uniqueness

1-(2-methoxyethyl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-indole-2-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C18H23N5O2

Molecular Weight

341.4 g/mol

IUPAC Name

1-(2-methoxyethyl)-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]indole-2-carboxamide

InChI

InChI=1S/C18H23N5O2/c1-12(2)10-16-19-18(22-21-16)20-17(24)15-11-13-6-4-5-7-14(13)23(15)8-9-25-3/h4-7,11-12H,8-10H2,1-3H3,(H2,19,20,21,22,24)

InChI Key

XUDNNIOOBDLFGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC(=NN1)NC(=O)C2=CC3=CC=CC=C3N2CCOC

Origin of Product

United States

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